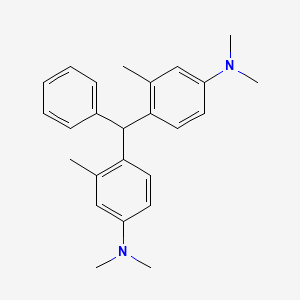
4,4'-(Phenylmethylene)bis(N,N,3-trimethylaniline)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4’-(Phenylmethylene)bis(N,N,3-trimethylaniline) is an organic compound that belongs to the class of aromatic amines. It is characterized by the presence of two N,N,3-trimethylaniline groups connected via a phenylmethylene bridge. This compound is known for its applications in various fields, including dye manufacturing and as a reagent in chemical analysis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(Phenylmethylene)bis(N,N,3-trimethylaniline) typically involves the reaction of N,N,3-trimethylaniline with benzaldehyde under acidic conditions. The reaction proceeds through a condensation mechanism, forming the phenylmethylene bridge between the two aniline groups. The reaction conditions often include the use of a strong acid catalyst, such as hydrochloric acid, and the reaction is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of 4,4’-(Phenylmethylene)bis(N,N,3-trimethylaniline) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to maintain consistent reaction conditions. The product is then purified through crystallization or distillation to achieve the desired purity levels.
Análisis De Reacciones Químicas
Types of Reactions
4,4’-(Phenylmethylene)bis(N,N,3-trimethylaniline) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or ferric chloride.
Major Products Formed
The major products formed from these reactions include quinone derivatives, reduced amine derivatives, and various substituted aromatic compounds.
Aplicaciones Científicas De Investigación
4,4’-(Phenylmethylene)bis(N,N,3-trimethylaniline) has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of dyes and pigments.
Biology: The compound is used in biochemical assays to detect the presence of specific ions or molecules.
Industry: The compound is used in the manufacturing of polymers and resins, as well as in the production of specialty chemicals.
Mecanismo De Acción
The mechanism of action of 4,4’-(Phenylmethylene)bis(N,N,3-trimethylaniline) involves its interaction with various molecular targets. The compound can act as a nucleophile in substitution reactions, attacking electrophilic centers on other molecules. It can also participate in redox reactions, where it either donates or accepts electrons. The specific pathways involved depend on the nature of the reaction and the conditions under which it is carried out.
Comparación Con Compuestos Similares
Similar Compounds
4,4’-Methylenebis(N,N-dimethylaniline): This compound is similar in structure but has dimethyl groups instead of trimethyl groups.
4,4’-Methylenebis(N,N-diethylaniline): Another similar compound with diethyl groups.
Uniqueness
4,4’-(Phenylmethylene)bis(N,N,3-trimethylaniline) is unique due to the presence of trimethyl groups, which can influence its reactivity and physical properties. The trimethyl groups can provide steric hindrance, affecting the compound’s ability to participate in certain reactions compared to its dimethyl or diethyl counterparts.
Propiedades
Número CAS |
69183-96-6 |
|---|---|
Fórmula molecular |
C25H30N2 |
Peso molecular |
358.5 g/mol |
Nombre IUPAC |
4-[[4-(dimethylamino)-2-methylphenyl]-phenylmethyl]-N,N,3-trimethylaniline |
InChI |
InChI=1S/C25H30N2/c1-18-16-21(26(3)4)12-14-23(18)25(20-10-8-7-9-11-20)24-15-13-22(27(5)6)17-19(24)2/h7-17,25H,1-6H3 |
Clave InChI |
AHDTYXOIJHCGKH-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)N(C)C)C(C2=CC=CC=C2)C3=C(C=C(C=C3)N(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


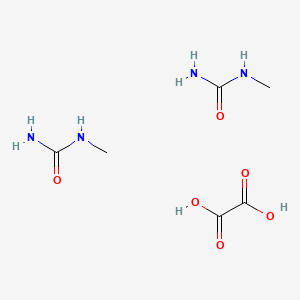
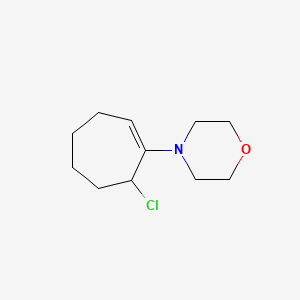
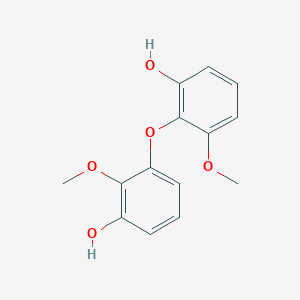
![1-Oxa-4-thiaspiro[4.11]hexadecane](/img/structure/B14470960.png)
![Disodium;4-[2-(octadeca-2,4-dienoylamino)ethoxy]-4-oxo-2-sulfonatobutanoate](/img/structure/B14470968.png)
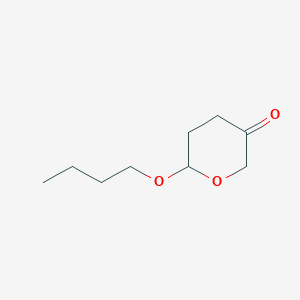
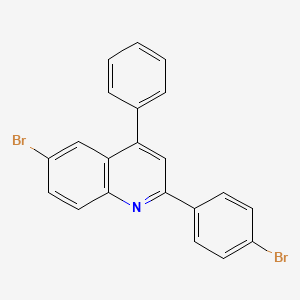
![Bis(benzo[d]oxazol-2-ylmethyl)sulfane](/img/structure/B14470978.png)
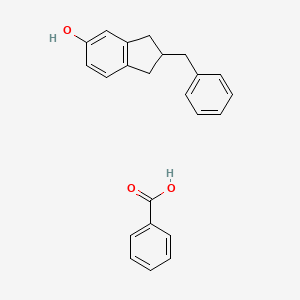
![(2Z)-3-ethyl-2-[[(3E)-3-[(E)-3-[(3Z)-3-[(3-ethyl-1,3-benzothiazol-3-ium-2-yl)methylidene]-5,5-dimethylcyclohexen-1-yl]prop-2-enylidene]-5,5-dimethylcyclohexen-1-yl]methylidene]-1,3-benzothiazole;perchlorate](/img/structure/B14470990.png)
![Phenol, 2-[[(4-methylphenyl)imino]methyl]-6-nitro-](/img/structure/B14470995.png)
![1-[3-(Benzenesulfonyl)prop-1-en-2-yl]aziridine](/img/structure/B14471011.png)
![1-[Dibutyl(chloro)stannyl]butan-1-ol](/img/structure/B14471012.png)

